molecular formula C20H29N3O4 B2477369 Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 2034207-47-9

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B2477369
CAS No.: 2034207-47-9
M. Wt: 375.469
InChI Key: UOIDLTMIODXFPM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a structurally complex organic compound featuring:

  • A pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
  • A piperidine-1-carbonyl moiety at the 2-position of the pyrrolidine, linked to a pyridin-4-yloxy substituent via an ether bond.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of pyrrolidine, piperidine, and pyridine motifs in drug discovery. Its Boc group enhances solubility and stability during synthetic steps, while the pyridinyloxy group may contribute to hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name

tert-butyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)23-12-4-5-17(23)18(24)22-13-8-16(9-14-22)26-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIDLTMIODXFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-hydroxypiperidine with pyridine-4-bromide in the presence of a base such as potassium carbonate. This reaction forms the pyridin-4-yloxy-piperidine intermediate.

    Coupling with Pyrrolidine: The pyrrolidine ring is introduced by coupling the pyridin-4-yloxy-piperidine intermediate with tert-butyl 2-bromoacetate in the presence of a palladium catalyst. This step forms the desired tert-butyl ester linkage.

    Final Cyclization: The final step involves cyclization to form the complete this compound compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing piperidine and pyrrolidine structures. The compound has shown promise in:

  • Inducing Apoptosis: In vitro assays have demonstrated that derivatives can induce apoptosis in various cancer cell lines. For example, related compounds have exhibited significant cytotoxicity against human tumor cell lines, suggesting that this compound may also possess similar effects.
  • Mechanism of Action: The structural similarity to known anticancer agents indicates potential activity against specific molecular targets involved in cancer progression. For instance, studies have shown that piperidine derivatives can inhibit key enzymes involved in tumor growth.

Immunomodulatory Effects

The compound's ability to modulate immune responses has been investigated, particularly its interaction with the PD-1/PD-L1 pathway:

  • Enhancing Immune Responses: Research indicates that the compound can enhance the activity of immune cells, such as mouse splenocytes, against tumor cells. This effect is achieved through the inhibition of the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors.
  • Case Study on PD-L1 Inhibition: A study involving mouse splenocytes exposed to recombinant PD-L1 showed that the compound could restore immune function significantly at specific concentrations, indicating its potential as an immunotherapeutic agent.

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Immune ModulationEnhances splenocyte activity against tumor cells
PD-L1 InhibitionRestores immune function in PD-L1 exposed splenocytes

Case Study 1: Anticancer Efficacy

In a recent investigation, the compound was tested against various cancer cell lines. The results indicated dose-dependent cytotoxicity with an IC50 value demonstrating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Case Study 2: Immunomodulatory Potential

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Table 1: Comparative Analysis of Tert-butyl Pyrrolidine/Piperidine Derivatives
Compound Name Structural Features Physical State Key Functional Groups Applications/Reactivity References
Target Compound Pyrrolidine-Boc, piperidine-carbonyl, pyridin-4-yloxy Likely solid Ester, carbonyl, ether Pharmaceutical intermediate
tert-Butyl (3R)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate (13G) Pyridin-4-yloxy directly attached to pyrrolidine (R-configuration) Not specified Ester, ether Small-molecule modulators for gene expression
tert-Butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate (32) 2-Ethylhexyloxy group on pyridine Clear oil Ester, alkoxy Organic synthesis (54% yield, >10:1 selectivity)
tert-Butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate (3h) Trifluoromethylphenyl substituent Liquid Ester, CF3 Synthetic intermediate (75% yield)
tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate Fused pyrrolopyridine ring system with chlorine Solid (predicted) Heterocycle, chloro Medicinal chemistry (kinase inhibitors?)
(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Imidazole ring with 4-bromophenyl group Not specified Ester, bromo, imidazole Drug discovery (hydrogen bonding motifs)

Key Comparisons and Insights

Substituent Effects on Reactivity and Solubility
  • Pyridinyloxy vs.
  • Piperidine-Carbonyl Linkage : The target’s piperidine-carbonyl bridge adds rigidity and hydrogen-bonding capacity compared to direct ether linkages in 13G or phenylsulfonyl groups in tert-butyl 2-(4-(phenylsulfonyl)phenyl)pyrrolidine-1-carboxylate .
Physical State and Handling
  • Solids (e.g., target compound, 16) are typically easier to handle in purification, while liquids (e.g., 3h, 32) may require specialized storage .
  • Safety protocols (e.g., gloves, eye protection) are critical for all derivatives, as seen in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate .

Biological Activity

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butyl ester group , a pyrrolidine ring , and a piperidine ring linked to a pyridine moiety through an ether linkage. Its molecular formula is C20H29N3O4C_{20}H_{29}N_{3}O_{4}, with a molecular weight of 373.4 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20_{20}H29_{29}N3_{3}O4_{4}
Molecular Weight373.4 g/mol
CAS Number2034207-47-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways. The exact mechanism can vary based on the target and the biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, oxazolidinones, which share structural features with this compound, have been shown to inhibit protein synthesis in gram-positive pathogens, demonstrating potential as novel antimicrobial agents .

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. For example, piperidine derivatives have been explored for their ability to inhibit cholinesterase and monoamine oxidase B, both of which are critical in neurodegenerative diseases like Alzheimer’s . The structure–activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance inhibitory potency.

Cancer Research

This compound has also been investigated for its effects on cancer cell lines. Similar compounds have shown selective inhibition of cell growth in various cancer types, including breast and colorectal cancers . This suggests that the compound may possess anticancer properties worth further exploration.

Case Studies

  • Inhibition of MAGL : A study on benzoylpiperidines revealed that modifications to the piperidine structure could lead to potent inhibitors of monoacylglycerol lipase (MAGL), with IC50_{50} values as low as 80 nM. This highlights the potential for this compound to be developed into a therapeutic agent targeting lipid metabolic pathways .
  • Neuroprotective Effects : Research involving piperidine derivatives demonstrated neuroprotective effects through dual inhibition of cholinesterase and beta-secretase enzymes, which are implicated in Alzheimer's disease pathology. Such findings suggest that this compound could be beneficial in developing treatments for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine and piperidine derivatives. Key steps include:

  • Coupling Reactions : Use of tert-butyl bromoacetate under basic conditions (e.g., sodium hydride) to introduce the tert-butyl carboxylate group .
  • Functionalization : Pyridin-4-yloxy groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Optimization : Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios are critical for minimizing side products. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Fire Safety : Use CO₂ or dry chemical extinguishers for fires involving organic solvents. Avoid water jets, as they may spread flammable residues .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of tert-butyl, pyrrolidine, and pyridin-4-yloxy moieties. Integration ratios verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight alignment with theoretical values (±0.001 Da) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Retention times are compared against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish axial/equatorial conformations in the piperidine ring .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in aprotic solvents (e.g., hexane/ethyl acetate mixtures) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, aligning with experimental data .

Q. What strategies mitigate side reactions during functional group transformations (e.g., hydrolysis of the tert-butyl ester)?

  • Methodological Answer :

  • Controlled Hydrolysis : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C to selectively cleave the tert-butyl group without degrading the pyrrolidine backbone .
  • Protecting Groups : Temporarily protect amine groups with Boc or Fmoc to prevent undesired nucleophilic attacks during reactions .
  • Real-Time Monitoring : Employ in-situ IR spectroscopy to track carbonyl group conversion and adjust reagent stoichiometry dynamically .

Q. How does the compound interact with biological targets, and what assays are used to study its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values are calculated from dose-response curves .
  • Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation via scintillation counting .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). Validate with mutagenesis studies to identify critical binding residues .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be minimized?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at –20°C under nitrogen to prevent oxidation .
  • Light Sensitivity : UV-Vis spectroscopy reveals photodegradation at λ < 300 nm. Use amber vials and store in dark conditions .
  • Hydrolytic Stability : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis as the primary degradation pathway. Lyophilization improves shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time. Use reference compounds (e.g., staurosporine for kinase assays) for normalization .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., random-effects) to identify outlier datasets .
  • Mechanistic Follow-Up : Conduct knock-out/knock-in experiments to confirm target specificity and rule off-target effects .

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